molecular formula C3H8N2O B13199642 Carbamimidic acid, ethyl ester CAS No. 28464-55-3

Carbamimidic acid, ethyl ester

Katalognummer: B13199642
CAS-Nummer: 28464-55-3
Molekulargewicht: 88.11 g/mol
InChI-Schlüssel: HEFJCHKCDAWHDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethoxymethanimidamide is a chemical compound with the molecular formula C3H8N2O It is an organic compound that belongs to the class of carboximidamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethoxymethanimidamide can be synthesized through several methods. One common synthetic route involves the reaction of ethyl formate with ammonia, followed by the addition of a suitable amine. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ethoxymethanimidamide often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethoxymethanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethoxymethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethoxymethanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, resulting in the desired chemical transformations. The pathways involved often include nucleophilic addition or substitution mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ethoxymethanimidamide can be compared with other similar compounds, such as:

    Methanimidamide: Lacks the ethoxy group, making it less versatile in certain reactions.

    Ethylcarbodiimide: Similar in structure but used primarily as a coupling agent in peptide synthesis.

    N,N’-Diisopropylethoxymethanimidamide: A more sterically hindered derivative, offering different reactivity profiles.

Ethoxymethanimidamide stands out due to its unique combination of reactivity and stability, making it a valuable compound in various chemical processes.

Eigenschaften

CAS-Nummer

28464-55-3

Molekularformel

C3H8N2O

Molekulargewicht

88.11 g/mol

IUPAC-Name

ethyl carbamimidate

InChI

InChI=1S/C3H8N2O/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5)

InChI-Schlüssel

HEFJCHKCDAWHDQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.